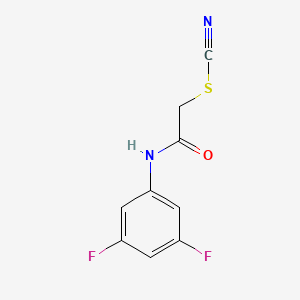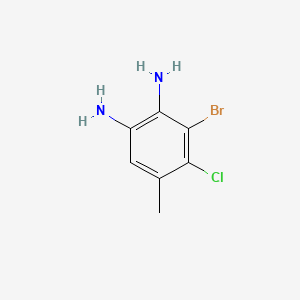
2-(3,5-Difluoroanilino)-2-oxoethyl thiocyanate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,5-Difluoroanilino)-2-oxoethyl thiocyanate is an organic compound that features a thiocyanate group attached to a 2-oxoethyl moiety, which is further connected to a 3,5-difluoroaniline ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Difluoroanilino)-2-oxoethyl thiocyanate typically involves the reaction of 3,5-difluoroaniline with a suitable thiocyanate reagent. One common method involves the use of potassium thiocyanate in the presence of a catalyst under controlled temperature conditions. The reaction proceeds through nucleophilic substitution, where the thiocyanate group replaces a leaving group on the 2-oxoethyl moiety.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure precise control over reaction conditions. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3,5-Difluoroanilino)-2-oxoethyl thiocyanate can undergo various chemical reactions, including:
Oxidation: The thiocyanate group can be oxidized to form sulfonyl derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The thiocyanate group can be substituted with other nucleophiles, such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium halides or alcohols in the presence of a base are employed.
Major Products
Oxidation: Sulfonyl derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted thiocyanates depending on the nucleophile used.
Applications De Recherche Scientifique
2-(3,5-Difluoroanilino)-2-oxoethyl thiocyanate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive thiocyanate group.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(3,5-Difluoroanilino)-2-oxoethyl thiocyanate involves its interaction with molecular targets through its reactive thiocyanate group. This group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5-Difluoroaniline: A precursor in the synthesis of 2-(3,5-Difluoroanilino)-2-oxoethyl thiocyanate.
2,5-Difluoroaniline: Another difluoroaniline derivative with different substitution patterns.
3,5-Dichloroaniline: A structurally similar compound with chlorine substituents instead of fluorine.
Uniqueness
This compound is unique due to the presence of both the difluoroaniline and thiocyanate groups, which confer distinct reactivity and potential applications compared to other similar compounds. The combination of these functional groups allows for versatile chemical transformations and interactions with biological targets.
Propriétés
Formule moléculaire |
C9H6F2N2OS |
|---|---|
Poids moléculaire |
228.217 |
Nom IUPAC |
[2-(3,5-difluoroanilino)-2-oxoethyl] thiocyanate |
InChI |
InChI=1S/C9H6F2N2OS/c10-6-1-7(11)3-8(2-6)13-9(14)4-15-5-12/h1-3H,4H2,(H,13,14) |
Clé InChI |
ABZINDIEGXVPHZ-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C=C1F)F)NC(=O)CSC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-[(2-Cyanobenzyl)oxy]-3-ethoxybenzoic acid](/img/structure/B1174837.png)
